5,6,7,8-Tetrahydronaphthalene-1-thiol
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Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C10H12S. It is a derivative of naphthalene, where the thiol group (-SH) is attached to the first carbon of the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-thiol typically involves the reduction of naphthalene derivatives. One common method is the reduction of 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to form more stable derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: More stable thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A similar compound with an amino group instead of a thiol group.
5,6,7,8-Tetrahydronaphthalene-2-thiol: Another thiol derivative with the thiol group on the second carbon
Uniqueness
5,6,7,8-Tetrahydronaphthalene-1-thiol is unique due to its specific structural configuration and the presence of the thiol group on the first carbon. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
79506-62-0 |
---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-thiol |
InChI |
InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 |
InChI Key |
TVQPJOSLSPIRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2S |
Origin of Product |
United States |
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